5-(Bromomethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
Description
5-(Bromomethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one (CAS: 70672-82-1; molecular formula: C₉H₈BrNO₂) is a brominated benzoxazolone derivative characterized by a bromomethyl (-CH₂Br) substituent at position 5 and a methyl group (-CH₃) on the nitrogen atom at position 3 of the benzoxazolone ring. Its SMILES notation is CN1C2=C(C=CC(=C2)CBr)OC1=O, and its InChIKey is LUUQDSOABRXVSD-UHFFFAOYSA-N . The compound’s structure confers reactivity at the bromomethyl group, making it a valuable intermediate in organic synthesis, particularly for nucleophilic substitution reactions. Predicted collision cross-section (CCS) values for its adducts range from 142.9 Ų ([M+H]⁺) to 149.4 Ų ([M+K]⁺), suggesting moderate polarity .
Properties
IUPAC Name |
5-(bromomethyl)-3-methyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-11-7-4-6(5-10)2-3-8(7)13-9(11)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUQDSOABRXVSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)CBr)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245095-50-5 | |
| Record name | 5-(bromomethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 3-methyl-2,3-dihydro-1,3-benzoxazol-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 5-(Bromomethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted benzoxazoles.
Oxidation: Formation of oxidized benzoxazole derivatives.
Reduction: Formation of reduced benzoxazole derivatives.
Scientific Research Applications
5-(Bromomethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to modifications that affect their function. The compound may also interact with cellular pathways involved in oxidative stress, apoptosis, or signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Bromo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
- Molecular formula: C₈H₆BrNO₂ (MW: 228.04) .
- Key differences: Lacks the bromomethyl group at position 5, instead featuring a bromine atom directly attached to the aromatic ring.
- Applications : Primarily used as a precursor for synthesizing more complex benzoxazolone derivatives via Suzuki coupling or other cross-coupling reactions .
5-(Bromomethyl)-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one
- Molecular formula: C₁₀H₁₀BrNO₂ (MW: 256.10) .
- Key differences: Substitution of the methyl group on nitrogen with an ethyl (-CH₂CH₃) group. This increases lipophilicity (logP ≈ 2.8 vs.
- Reactivity : Similar bromomethyl reactivity but may exhibit slower metabolic degradation due to the bulkier ethyl group .
5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one
- Molecular formula : C₇H₃ClN₂O₄ (MW: 214.56) .
- The nitro group may confer mutagenicity, limiting its therapeutic applications.
- Applications : Primarily explored in agrochemical research due to its high reactivity .
Chlorzoxazone (5-Chloro-2,3-dihydro-1,3-benzoxazol-2-one)
- Molecular formula: C₇H₄ClNO₂ (MW: 169.57) .
- Key differences : Lacks both the bromomethyl and nitrogen-bound methyl groups. The chlorine substituent at position 5 contributes to its role as a centrally acting muscle relaxant.
- Pharmacology : Inhibits calcium and potassium ion channels in neuronal tissues, demonstrating the impact of halogen position on biological activity .
6-Benzhydryl-5-bromo-3-methylbenzo[d]oxazol-2(3H)-one
- Molecular formula: C₂₁H₁₆BrNO₂ (MW: 394.26) .
- Key differences : Incorporates a benzhydryl (-CH(C₆H₅)₂) group at position 6, significantly increasing steric bulk and aromaticity. This modification enhances binding to hydrophobic pockets in enzymes, as seen in its use as a sEH (soluble epoxide hydrolase) inhibitor precursor .
Comparative Data Table
Key Research Findings
- Reactivity : The bromomethyl group in this compound facilitates nucleophilic substitutions, enabling the synthesis of derivatives with tailored biological activities (e.g., antimicrobial, anti-inflammatory) .
- Biological Activity : Substituent position and size critically influence pharmacological profiles. For instance, chlorzoxazone’s chlorine at position 5 confers muscle relaxant properties, while nitro groups (e.g., in 5-Chloro-7-nitro derivatives) correlate with agrochemical utility .
- Structural Modifications : Ethyl substitution on nitrogen (vs. methyl) increases metabolic stability but may reduce aqueous solubility . Benzhydryl groups enhance target binding affinity in enzyme inhibition studies .
Biological Activity
5-(Bromomethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic organic compound with a molecular formula of C₉H₈BrN₁O₂. Its structure features a benzoxazole ring with a bromomethyl group and a methyl group, which contribute to its unique chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.
Structural Information
- Molecular Formula: C₉H₈BrN₁O₂
- CAS Number: 245095-50-5
- SMILES Notation: CN1C2=C(C=CC(=C2)CBr)OC1=O
Reactivity
The presence of both bromine and methyl substituents enhances the reactivity of this compound compared to similar compounds. This reactivity is crucial for its interactions with various biological targets, particularly enzymes involved in drug metabolism .
Interaction with Enzymes
One of the significant biological activities of this compound is its interaction with cytochrome P450 enzymes. These enzymes play a vital role in the metabolism of drugs and other xenobiotics. Studies indicate that this compound can either inhibit or activate these enzymes depending on the context, suggesting a complex role in pharmacokinetics.
Antimicrobial Properties
Research has demonstrated that derivatives of benzoxazole, including this compound, exhibit antimicrobial activity. In particular:
- Antibacterial Activity: The compound shows selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis.
- Antifungal Activity: It has also been noted for antifungal properties against pathogens like Candida albicans.
The minimal inhibitory concentrations (MIC) for various derivatives have been documented, indicating varying levels of activity against these organisms .
Cytotoxicity and Cancer Research
The compound has been studied for its cytotoxic effects on cancer cells. Certain derivatives have shown promising results in selectively targeting cancer cells while exhibiting lower toxicity to normal cells. This selectivity is crucial for developing potential anticancer agents .
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observations |
|---|---|---|
| Antibacterial | Bacillus subtilis | Selective activity against Gram-positive bacteria |
| Antifungal | Candida albicans | Effective against fungal pathogens |
| Cytotoxicity | Various cancer cell lines | Lower toxicity to normal cells compared to cancer cells |
Study on Antimicrobial Activity
In a study evaluating the antimicrobial potential of benzoxazole derivatives, this compound was included among 41 compounds. The study found that while many compounds had limited antibacterial activity, some showed significant antifungal properties. The structure–activity relationship (SAR) analysis indicated that specific substituents influenced the antimicrobial efficacy .
Cytotoxicity Studies
Research has highlighted the cytotoxic effects of benzoxazole derivatives on various cancer cell lines including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The findings suggest that modifications to the benzoxazole structure can enhance selectivity and potency against cancer cells while minimizing harm to normal tissues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
